![molecular formula C16H13F3N2O2 B7585296 N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7585296.png)
N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TAK-659 is a selective inhibitor of the tyrosine kinase enzyme, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival.
Mecanismo De Acción
TAK-659 selectively inhibits the tyrosine kinase enzyme, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival. The inhibition of tyrosine kinase by TAK-659 leads to the suppression of various signaling pathways, including the B-cell receptor signaling pathway and the Toll-like receptor signaling pathway. This leads to the inhibition of B-cell proliferation and survival, which is the basis for the potential therapeutic applications of TAK-659 in various diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a significant impact on the regulation of various cellular processes, including cell growth, differentiation, and survival. The inhibition of tyrosine kinase by TAK-659 leads to the suppression of various signaling pathways, including the B-cell receptor signaling pathway and the Toll-like receptor signaling pathway. This leads to the inhibition of B-cell proliferation and survival, which is the basis for the potential therapeutic applications of TAK-659 in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TAK-659 is its selectivity for tyrosine kinase, which makes it a potentially effective therapeutic agent for the treatment of various diseases. In addition, TAK-659 has been shown to have good pharmacokinetic properties, which makes it suitable for oral administration. However, there are also some limitations associated with the use of TAK-659 in lab experiments, including its potential toxicity and the need for further optimization of the dosage and delivery methods.
Direcciones Futuras
There are several future directions related to TAK-659 that are currently being explored. One of the major areas of research is the optimization of the dosage and delivery methods for TAK-659, which will help to improve its therapeutic efficacy and reduce its potential toxicity. In addition, there is ongoing research to explore the potential therapeutic applications of TAK-659 in other diseases, including autoimmune diseases and inflammatory disorders. Finally, there is also ongoing research to explore the potential combination therapies involving TAK-659 and other therapeutic agents to improve its efficacy and reduce its potential toxicity.
Métodos De Síntesis
The synthesis of TAK-659 involves a multistep process that includes the reaction of 2-pyridinecarboxylic acid with 2-bromo-5-(trifluoromethyl)phenol to form the corresponding ester. The ester is then reacted with cyclopropanecarboxylic acid to form the final product, TAK-659. The synthesis of TAK-659 has been optimized to increase the yield and purity of the compound, and several analytical techniques have been used to confirm the identity and purity of the final product.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. The selective inhibition of tyrosine kinase by TAK-659 has been shown to have a significant impact on the regulation of various cellular processes, including cell growth, differentiation, and survival. TAK-659 has been shown to be effective in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. In addition, TAK-659 has also shown promising results in preclinical studies for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c17-16(18,19)10-3-4-14(22)13(6-10)21-15(23)12-7-11(12)9-2-1-5-20-8-9/h1-6,8,11-12,22H,7H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSXCYYIRZGKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
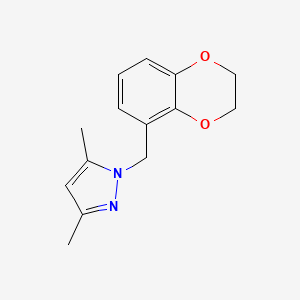
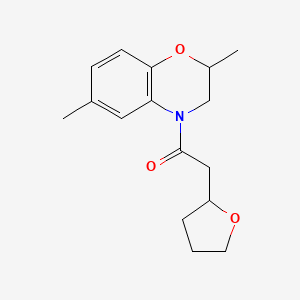
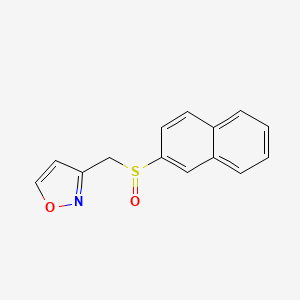
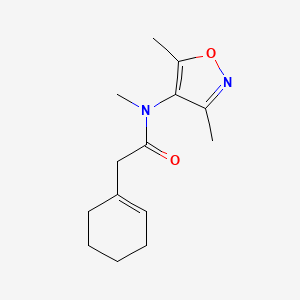
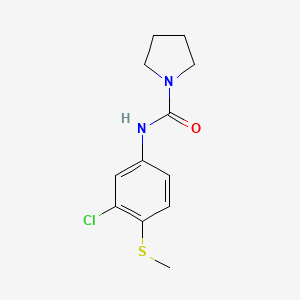
![1-[2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B7585248.png)
![1-[(1-Methylpyrrol-3-yl)methyl]-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea](/img/structure/B7585255.png)
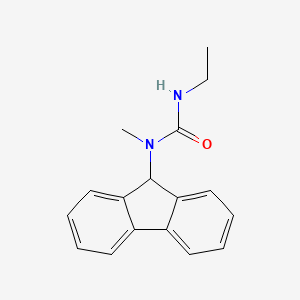
![9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585266.png)
![(1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7585269.png)
![N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide](/img/structure/B7585275.png)
![13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7585286.png)
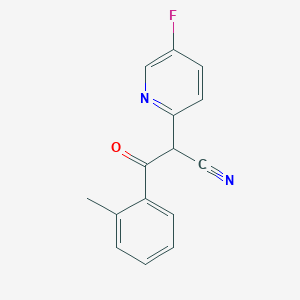
![3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585313.png)
